molecular formula C36H73NO3 B13144713 N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide

N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide

Cat. No.: B13144713
M. Wt: 568.0 g/mol
InChI Key: KZTJQXAANJHSCE-GPOMZPHUSA-N
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Description

N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide is a long-chain amide that belongs to the family of N-acyl sphingolipids. This compound is known for its bioactive properties, including anti-inflammatory, anti-tumor, and anti-oxidant activities. It is a ceramide, which are lipid molecules composed of sphingosine and a fatty acid, playing a crucial role in cellular signaling and structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide typically involves the reaction of a sphingosine base with a fatty acid. The reaction conditions often include the use of solvents like chloroform or methanol, and catalysts such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying lipid interactions and membrane dynamics.

    Biology: Investigated for its role in cell signaling and apoptosis.

    Medicine: Explored for its potential in treating inflammatory diseases, cancer, and neurodegenerative disorders.

    Industry: Utilized in the formulation of skincare products due to its moisturizing and protective properties .

Mechanism of Action

The mechanism of action of N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide involves its interaction with cellular membranes and signaling pathways. It targets specific receptors and enzymes, modulating their activity to exert its effects. For example, it can inhibit pro-inflammatory cytokines and activate anti-oxidant pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

    N-Stearoyl-Phytosphingosine: Another ceramide with similar bioactive properties.

    N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanamide: A ceramide with a longer fatty acid chain.

    N-[(2R,3S)-1,3-dihydroxyhexadecan-2-yl]octadecanamide: A ceramide with a shorter fatty acid chain.

Uniqueness

N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide is unique due to its specific stereochemistry and chain length, which influence its interaction with biological membranes and its bioactive properties. Its balanced hydrophilic and hydrophobic regions make it particularly effective in modulating cellular functions and providing therapeutic benefits.

Properties

Molecular Formula

C36H73NO3

Molecular Weight

568.0 g/mol

IUPAC Name

N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide

InChI

InChI=1S/C36H73NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h34-35,38-39H,3-33H2,1-2H3,(H,37,40)/t34-,35+/m1/s1

InChI Key

KZTJQXAANJHSCE-GPOMZPHUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)[C@H](CCCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O

Origin of Product

United States

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